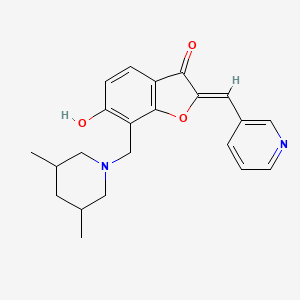

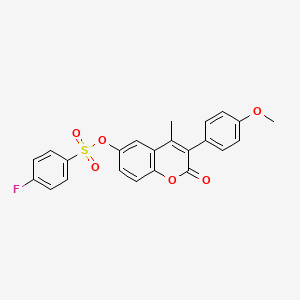

(Z)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a ring cleavage methodology reaction . This reaction allows the selective introduction of multiple functional groups to the pyridine scaffold .

Scientific Research Applications

PET Probe for Imaging PIM1 Enzyme

(Z)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a potent inhibitor with potential applications as a PET probe for imaging PIM1, an enzyme implicated in various cancers. A study by Gao et al. (2013) describes the synthesis of a related compound, showcasing its effectiveness as a PET probe in detecting PIM1, which could have implications for cancer diagnosis and treatment. See more at (Gao et al., 2013).

Benzofuran Derivatives Synthesis

Keshk (2004) conducted research on the synthesis of benzofuran derivatives, including compounds similar to (Z)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one. These derivatives have potential applications in various fields, including pharmaceuticals and materials science. More information can be found at (Keshk, 2004).

Midrange Affinity Fluorescent Zn(II) Sensors

Nolan et al. (2006) explored the synthesis of Zinpyr family dyes, which includes compounds structurally related to (Z)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one. These compounds have applications as fluorescent sensors for Zn(II), potentially useful in biological imaging and metal ion detection. Further details are available at (Nolan et al., 2006).

Synthesis of Benzofuran Derivatives

Velikorodov et al. (2011) synthesized derivatives of benzofuran, similar to the compound . These derivatives have potential applications in chemical synthesis and drug discovery. For more information, refer to (Velikorodov et al., 2011).

Pyridopsoralens Synthesis

Morón et al. (1983) studied the synthesis of pyridopsoralens, a category that includes compounds like (Z)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one. These compounds have potential in pharmacological and therapeutic research. Additional details can be found at (Morón et al., 1983).

Two-Photon Excited Fluorescence Properties

Ma et al. (2013) explored the synthesis and properties of aurone derivatives, including benzofuran-3-ones. These compounds, related to (Z)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one, have applications in fluorescence and imaging technologies. Learn more at (Ma et al., 2013).

Future Directions

properties

IUPAC Name |

(2Z)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-14-8-15(2)12-24(11-14)13-18-19(25)6-5-17-21(26)20(27-22(17)18)9-16-4-3-7-23-10-16/h3-7,9-10,14-15,25H,8,11-13H2,1-2H3/b20-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUSTWQYPPFZOG-UKWGHVSLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)CC2=C(C=CC3=C2OC(=CC4=CN=CC=C4)C3=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC(CN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CN=CC=C4)/C3=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2526452.png)

![(2-((difluoromethyl)thio)phenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2526454.png)

![(5-Bromofuran-2-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2526457.png)

![2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2526461.png)

![ethyl 4-{[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B2526465.png)

![4-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-1-carboxamide](/img/structure/B2526467.png)

![2-(Allylamino)-4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutanoic acid](/img/structure/B2526473.png)

![3-(1H-indole-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2526475.png)